molecular formula C11H12ClNO B8338635 4-(4-Cyanophenoxy)butyl chloride

4-(4-Cyanophenoxy)butyl chloride

Cat. No.: B8338635
M. Wt: 209.67 g/mol
InChI Key: UCESNHIJEBRUGS-UHFFFAOYSA-N
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Description

4-(4-Cyanophenoxy)butyl chloride is an alkyl chloride derivative featuring a butyl chain (four carbons) terminated by a chlorine atom and a para-cyanophenoxy substituent. Its molecular formula is C₁₁H₁₂ClNO, with a molecular weight of 217.67 g/mol. Structurally, it consists of a chlorobutyl chain (–(CH₂)₄Cl) linked to a cyanophenoxy group (–O–C₆H₄–CN) at the para position.

For example, describes the use of thionyl chloride (SOCl₂) in 1,4-dioxane with DIEA (a base) to generate chlorinated intermediates in pharmaceutical synthesis. This suggests that this compound may serve as a precursor for bioactive molecules, particularly in cyclopentanecarboxamide derivatives targeting receptors like 5-HT₁A .

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

4-(4-chlorobutoxy)benzonitrile

InChI

InChI=1S/C11H12ClNO/c12-7-1-2-8-14-11-5-3-10(9-13)4-6-11/h3-6H,1-2,7-8H2

InChI Key

UCESNHIJEBRUGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(4-Cyanophenoxy)butyl chloride with two structurally related chlorinated compounds: 4-Phenylbutyryl chloride () and 4-(4-Chlorobutyl)pyridine hydrochloride ().

Property This compound 4-Phenylbutyryl Chloride 4-(4-Chlorobutyl)pyridine Hydrochloride
Molecular Formula C₁₁H₁₂ClNO C₁₀H₁₁ClO C₉H₁₃Cl₂N
Molecular Weight (g/mol) 217.67 182.65 214.12
Key Functional Groups Alkyl chloride, cyanophenoxy ether Acyl chloride, phenyl group Alkyl chloride, pyridine ring, hydrochloride salt
Appearance Not reported Colorless liquid Likely crystalline solid (as hydrochloride)
Density (g/cm³) Not reported 1.120 Not reported
Boiling Point (°C) Not reported 244 Not reported
Primary Applications Pharmaceutical intermediate Organic synthesis, acylating agent Pharma intermediate, receptor ligand

Key Differences and Reactivity

  • Functional Groups: this compound contains an alkyl chloride and ether-linked cyanophenoxy group, making it suitable for nucleophilic substitution (e.g., SN2 reactions) or ether cleavage. 4-Phenylbutyryl chloride ( ) is an acyl chloride, highly reactive in nucleophilic acyl substitutions (e.g., forming amides or esters) . 4-(4-Chlorobutyl)pyridine hydrochloride ( ) is a hydrochloride salt with a pyridine ring, enhancing solubility and stability in pharmaceutical formulations .
  • Synthetic Utility: The cyanophenoxy group in this compound may confer electron-withdrawing effects, influencing reaction pathways in drug synthesis (e.g., enhancing electrophilicity at the chloride site) . 4-Phenylbutyryl chloride’s acyl chloride group enables rapid acylation, as seen in peptide coupling or polymer chemistry .
  • Physicochemical Properties :

    • 4-Phenylbutyryl chloride’s lower molecular weight (182.65 g/mol) and liquid state contrast with the likely solid-state behavior of 4-(4-Chlorobutyl)pyridine hydrochloride.

Pharmaceutical Relevance

  • The cyanophenoxy moiety in this compound is structurally analogous to ligands targeting serotonin receptors (e.g., 5-HT₁A), as seen in ’s tetrahydroisoquinoline derivatives .
  • 4-(4-Chlorobutyl)pyridine hydrochloride ( ) is used in synthesizing receptor ligands, emphasizing the role of chlorobutyl chains in modulating bioactivity .

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